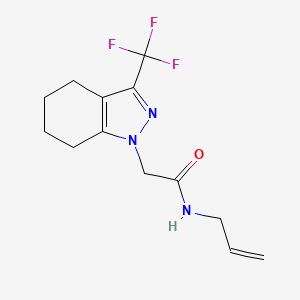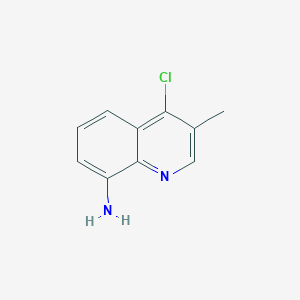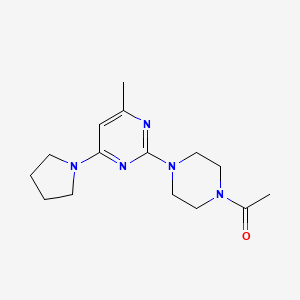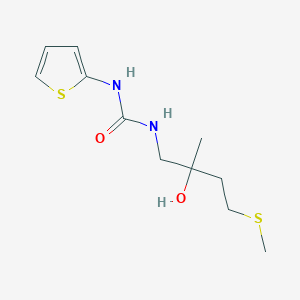![molecular formula C23H22N2O B2541858 1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 537017-87-1](/img/structure/B2541858.png)
1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C23H22N2O and its molecular weight is 342.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonists
The development of nonpeptide angiotensin II receptor antagonists, such as N-(biphenylylmethyl)imidazoles, has shown potent antihypertensive effects upon oral administration. The acidic group at the 2'-position of the biphenyl is crucial for high affinity for the AII receptor and good oral antihypertensive potency, with tetrazole derivatives like DuP 753 being in development for hypertension treatment (Carini et al., 1991).
High-Temperature Proton-Conducting Polymer Electrolyte
Imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid (PA), demonstrating a system that acts as a high-temperature proton-conducting polymer electrolyte. The influence of different concentrations of these additives on the conductivity of membranes was measured, showing potential applications in fuel cell technologies (Schechter & Savinell, 2002).
Ferroelectricity and Antiferroelectricity in Benzimidazoles
The study of benzimidazoles, including their imidazole units, has revealed their potential in electric polarity and switchability through proton tautomerization, even in the crystalline state. This research opens pathways for the application of such molecules in lead- and rare-metal-free ferroelectric devices due to their high electric polarization and thermal robustness (Horiuchi et al., 2012).
Ruthenium(II) Complexes in Catalysis
Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands have been developed as efficient catalysts for C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions. These complexes, incorporating imidazol-2-ylidene and triazol-5-ylidene ligands, have shown remarkable activity in synthesizing various substituted quinolines, highlighting their importance in homogeneous catalysis (Donthireddy et al., 2020).
Antiviral Activity of Benzyl-substituted Imidazo[1,5-a]-1,3,5-triazine Derivatives
Research into benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives has shown selective biological activity against ortho- and paramyxoviruses, suggesting their potential as antiviral agents. This study emphasizes the importance of the simultaneous presence of benzyl and thio structural units for antiviral efficacy (Golankiewicz et al., 1995).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-17-10-12-20(13-11-17)26-16-23-24-21-8-3-4-9-22(21)25(23)15-19-7-5-6-18(2)14-19/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKJZJYDHLAJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2541775.png)


![2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2541780.png)
![[6-(1-Azepanyl)-3-pyridinyl]methanamine](/img/structure/B2541781.png)
![3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2541782.png)

![2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2541786.png)
![3,4-DIFLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE](/img/structure/B2541787.png)
![methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2541790.png)




